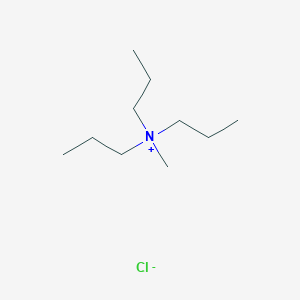

Methyl tripropyl ammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl(tripropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N.ClH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCOWQZUGKUQCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](C)(CCC)CCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549389 | |

| Record name | N-Methyl-N,N-dipropylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75373-66-9 | |

| Record name | N-Methyl-N,N-dipropylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Tripropyl Ammonium Chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity

As scientists and researchers, our work is predicated on access to reliable, experimentally verified data. In compiling this technical guide on Methyl tripropyl ammonium chloride (CAS No. 75373-66-9), a notable scarcity of empirical data on its core physical properties in publicly accessible scientific literature and databases has been observed. While computational models provide valuable theoretical estimates, they are not a substitute for laboratory-verified measurements.

This guide is therefore structured to deliver two core objectives: first, to present all currently available and verifiable information on this compound with precision and clarity; and second, to provide a robust framework of general methodologies and expert insights applicable to the characterization of quaternary ammonium salts where specific data is lacking. This approach ensures scientific integrity by transparently acknowledging the existing data gap while empowering researchers with the foundational knowledge required to handle and characterize this and similar compounds.

Molecular and Chemical Identity

This compound is a quaternary ammonium salt. This class of compounds is characterized by a central nitrogen atom covalently bonded to four organic groups, carrying a positive charge that is balanced by a halide anion—in this case, chloride. The specific structure consists of a nitrogen atom bonded to one methyl group and three propyl groups.

This molecular architecture is fundamental to its properties. The symmetrical arrangement of the propyl chains and the permanent positive charge on the nitrogen atom dictate its potential interactions with solvents and other chemical species.

All fundamental identification data for this compound has been consolidated in the table below for ease of reference.

| Identifier | Value | Source |

| IUPAC Name | methyl(tripropyl)azanium chloride | [1] |

| CAS Number | 75373-66-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₂₄ClN | [1][2][3][4] |

| Molecular Weight | 193.76 g/mol | [1][2][3] |

| Canonical SMILES | CCC(CCC)CCC.[Cl-] | [1][3] |

| InChIKey | ZUCOWQZUGKUQCH-UHFFFAOYSA-M | [1] |

Computed Physicochemical Properties: A Theoretical Baseline

In the absence of experimentally determined data, we turn to computational models to establish a theoretical baseline for the compound's behavior. These properties, derived from its molecular structure, offer predictive insights into its lipophilicity, polarity, and molecular size. It is imperative to recognize these values as predictions, which must be confirmed through empirical testing.

| Computed Property | Value | Implication & Scientific Rationale |

| XLogP3-AA (LogP) | -0.33 | This value suggests the compound is likely hydrophilic and should exhibit good solubility in polar solvents, including water. The negative LogP indicates a preference for the aqueous phase over an octanol phase in partition studies. |

| Topological Polar Surface Area (TPSA) | 0 Ų | A TPSA of zero is characteristic of ionic species where the charge is centered on an atom (the quaternary nitrogen) rather than distributed across polar functional groups. This reinforces the ionic nature of the compound.[1] |

| Rotatable Bond Count | 6 | The six single bonds in the propyl chains allow for considerable conformational flexibility.[1][3] This can influence crystal packing in the solid state and solvation energetics in solution. |

| Hydrogen Bond Donor Count | 0 | The molecule lacks hydrogen atoms bonded to electronegative atoms, and therefore cannot act as a hydrogen bond donor.[1][3] |

| Hydrogen Bond Acceptor Count | 1 | The chloride anion serves as a hydrogen bond acceptor.[1][3] |

| Exact Mass | 193.1597275 Da | This value is critical for high-resolution mass spectrometry, enabling unambiguous identification of the compound in complex mixtures.[1][3] |

Status of Experimental Physical Properties

A comprehensive search of authoritative chemical databases and scientific literature did not yield experimentally verified data for the following core physical properties of this compound:

-

Appearance (Physical State and Color): Undetermined.

-

Melting Point: Not reported.

-

Boiling Point: Not reported.

-

Density: Not reported.

-

Solubility: Specific solubility values (e.g., in g/100mL) in water or common organic solvents are not available.

Expert Causality Behind the Data Gap: This lack of data is common for specialty chemicals that are not produced on a large industrial scale. They are often synthesized as intermediates or for specific research applications where full physical characterization is not always published or prioritized over synthetic utility.

Significance for the Researcher: Without these properties, critical aspects of experimental design are subject to uncertainty.

-

Melting point is a primary indicator of purity.

-

Solubility data is essential for selecting appropriate reaction solvents, preparing solutions of known concentrations, and designing purification protocols (e.g., crystallization, extraction).

-

Density is required for accurate volume-to-mass conversions when handling the substance as a liquid.

General Protocol for the Physical Characterization of a Novel Quaternary Ammonium Salt

For any research involving this compound, initial characterization is a prerequisite for reliable and reproducible science. The following self-validating workflow provides a robust methodology for determining its key physical properties.

Objective: To empirically determine the physical state, color, solubility profile, and melting point of a quaternary ammonium salt sample.

Methodology:

-

Visual Inspection and Physical State Determination:

-

Step 1.1: Under ambient laboratory conditions (20-25 °C), visually inspect the sample in a clear container.

-

Step 1.2: Record the physical state (e.g., crystalline solid, amorphous powder, viscous liquid, mobile liquid) and color.

-

Causality: This initial, simple step is foundational. The physical state dictates how the material is handled, weighed, and transferred.

-

-

Solubility Profile Assessment (Qualitative):

-

Step 2.1: Prepare a set of labeled vials containing 1 mL of various solvents. A recommended panel includes:

-

Polar Protic: Deionized Water, Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Dimethylformamide (DMF)

-

Non-Polar: Toluene, Hexanes

-

-

Step 2.2: Add approximately 10 mg of the compound to each vial.

-

Step 2.3: Agitate each vial vigorously for 60 seconds. Observe and record solubility (e.g., freely soluble, partially soluble, insoluble).

-

Step 2.4: For samples that do not dissolve, gently heat the vial (e.g., to 40-50 °C) to assess temperature-dependent solubility.

-

Trustworthiness: This systematic approach across a polarity spectrum provides a validated solubility profile, guiding solvent selection for future experiments.

-

-

Melting Point Determination (for solids):

-

Step 3.1: Finely crush a small amount of the solid sample into a powder.

-

Step 3.2: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Step 3.3: Place the capillary tube into a calibrated melting point apparatus.

-

Step 3.4: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

-

Step 3.5: Repeat the measurement with a fresh sample, heating slowly (1-2 °C/min) through the previously determined approximate range to obtain an accurate melting point. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

-

Authoritative Grounding: A sharp melting range (≤ 2 °C) is a strong indicator of high purity. This protocol aligns with standard pharmacopeial methods for purity assessment.

-

Workflow Visualization

The logical flow for the initial characterization of an unknown quaternary ammonium salt is depicted below.

Caption: General workflow for the physical characterization of a quaternary ammonium salt.

Concluding Remarks and Future Outlook

This compound remains a compound with a well-defined chemical structure but poorly characterized physical properties in the public domain. The computational data suggests it is a hydrophilic, ionic compound, but this requires experimental validation.

For any scientist intending to use this material, the foremost recommendation is to perform the fundamental characterization outlined in this guide. Establishing verified data for its appearance, solubility, and melting point (if solid) is not merely a preliminary step but a requirement for ensuring the integrity and reproducibility of any subsequent research. The protocols and insights provided herein are designed to empower researchers to bridge this data gap with scientific rigor.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13783603, this compound. Retrieved January 21, 2026, from [Link].

-

LookChem (n.d.). This compound. Retrieved January 21, 2026, from [Link].

-

China Wire & Cable Export Base (n.d.). Jiangsu Ammonium products, Jiangsu Ammonium manufacturers & suppliers page91. Retrieved January 21, 2026, from [Link].

-

SAGECHEM LIMITED (n.d.). Methyltripropylammonium chloride CAS NO.75373-66-9. Retrieved January 21, 2026, from [Link].

-

BuyersGuideChem (n.d.). This compound suppliers and producers. Retrieved January 21, 2026, from [Link].

Sources

- 1. This compound | C10H24ClN | CID 13783603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyltripropyl ammonium chloride | 75373-66-9 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Methyltripropylammonium chloride, CasNo.75373-66-9 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 6. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

"Methyl tripropyl ammonium chloride" chemical structure and CAS number 75373-66-9

An In-Depth Technical Guide to Methyl Tripropyl Ammonium Chloride (CAS: 75373-66-9) for Research and Development Professionals

Core Identification and Overview

This compound, identified by CAS Number 75373-66-9, is a quaternary ammonium compound (QAC).[1][2][3][4] Structurally, it features a central, positively charged nitrogen atom bonded to three propyl chains and one methyl group, with a chloride anion providing the charge balance.[4] While not as ubiquitously cited as other QACs like Benzalkonium Chloride, its defined structure makes it a valuable compound for targeted research applications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a probable synthetic route, and its potential applications, particularly within the context of organic synthesis and drug development, framed by the well-established functionalities of the broader QAC class.

Chemical Structure and Physicochemical Properties

Molecular Structure

The defining feature of this compound is its quaternary ammonium cation. This structure imparts a permanent positive charge and amphiphilic character, with the compact methyl group and the more extensive propyl chains creating a specific hydrophilic-lipophilic balance. This balance is critical for its function in various chemical environments.

-

IUPAC Name: methyl(tripropyl)azanium chloride[4]

-

Synonyms: methyl(tripropyl)azanium;chloride, 1-Propanaminium, N-methyl-N,N-dipropyl-, chloride (1:1), TriPropylMethylAmmonium Chloride[1][2][4]

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key computed physicochemical properties, which are crucial for predicting its behavior in various solvent systems and its potential for biological interactions.

| Property | Value | Source |

| Molecular Weight | 193.76 g/mol | [1][2][4] |

| Exact Mass | 193.1597275 Da | [1][4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 6 | [4] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Complexity | 71.9 | [4] |

| LogP (Computed) | -0.333 | [3] |

Synthesis and Manufacturing

Synthetic Pathway: The Menshutkin Reaction

The most direct and industrially scalable method for synthesizing this compound is through the quaternization of a tertiary amine, a classic S_N2 reaction known as the Menshutkin reaction. In this case, the tertiary amine tripropylamine is reacted with a methylating agent, typically methyl chloride.

The causality for this choice of pathway is its high efficiency and the commercial availability of the precursors. The lone pair of electrons on the nitrogen atom of tripropylamine acts as a nucleophile, attacking the electrophilic methyl carbon of methyl chloride. The chloride ion is displaced and subsequently serves as the counter-ion to the newly formed quaternary ammonium cation.

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system where reaction completion can be monitored and the final product's identity confirmed through standard analytical techniques.

-

Reaction Setup:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet, add tripropylamine (1.0 eq).

-

Add a suitable aprotic solvent (e.g., acetonitrile or acetone) to dissolve the amine. The choice of an aprotic solvent is crucial to prevent side reactions with the electrophilic methylating agent.

-

Begin stirring the solution under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reagent Addition:

-

Cool the reaction mixture in an ice bath.

-

Slowly bubble methyl chloride gas (1.1 eq) through the solution or add a solution of methyl chloride in a suitable solvent. The reaction is exothermic, and controlled addition is necessary to manage the temperature.

-

-

Reaction Execution:

-

After addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (typically 40-60°C, depending on the solvent).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the tripropylamine starting material.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate out of the organic solvent.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent to remove any unreacted starting material.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Validation:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Dry the purified white crystalline solid under vacuum.

-

The identity and purity of the final product must be validated using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the presence of the methyl and propyl groups in the correct ratios and the expected molecular ion mass. This step is essential for trustworthiness.

-

Applications in Scientific Research and Drug Development

While specific high-impact applications for this compound are not extensively documented, its utility can be expertly inferred from the well-established roles of QACs in various scientific fields.[6]

Core Functionality: Cationic Surfactancy and Antimicrobial Action

The fundamental mechanism of action for QACs is rooted in their nature as cationic surfactants.[6] The positively charged quaternary nitrogen headgroup is attracted to the negatively charged components of microbial cell membranes (e.g., phospholipids and teichoic acids).[6][7] The hydrophobic alkyl chains then penetrate the lipid bilayer, disrupting the membrane's structural integrity. This leads to the leakage of essential cytoplasmic contents and ultimately, cell death.[8] The specific balance of hydrophobicity from the three propyl chains and the compact nature of the methyl group in this compound would dictate its specific spectrum of antimicrobial activity. QACs are known to be effective against a broad range of gram-positive and gram-negative bacteria, as well as fungi and enveloped viruses.[7][9]

Drug Development Insights

For drug development professionals, QACs are significant for two primary reasons:

-

Development of Novel Antimicrobials: The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[8] QACs represent a class of compounds with a non-specific, membrane-disrupting mechanism that can be less prone to the development of resistance compared to targeted antibiotics.[8] this compound can serve as a scaffold or lead compound in the synthesis of new antimicrobial candidates.

-

Drug Moiety Modification: The incorporation of a quaternary ammonium group into an existing drug molecule is a proven strategy to enhance water solubility and bioavailability.[6] This can improve a drug's pharmacokinetic profile, making it a valuable technique in drug formulation and delivery.

Application in Organic Synthesis: Phase Transfer Catalysis

In a laboratory setting, one of the most powerful applications of QACs is as phase transfer catalysts (PTCs).[10] Many organic reactions require the interaction of two reactants that are soluble in immiscible phases (e.g., an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate). The QAC facilitates the reaction by transporting the anion from the aqueous phase into the organic phase.

The catalytic cycle proceeds as follows:

-

The quaternary ammonium cation (Q⁺) pairs with the reactant anion (A⁻) in the aqueous phase.

-

The resulting ion pair (Q⁺A⁻) is lipophilic due to the alkyl chains and migrates across the phase boundary into the organic phase.

-

In the organic phase, the "naked" anion (A⁻) is highly reactive and reacts with the organic substrate (RX) to form the product (RA) and a new anion (X⁻).

-

The cation (Q⁺) then pairs with the new anion (X⁻) and transports it back to the aqueous phase, completing the cycle.

Caption: The catalytic cycle of a Phase Transfer Catalyst (PTC).

Safety, Handling, and Toxicology

| Hazard Class | GHS Statement | Source |

| Skin Irritation/Corrosion | H314: Causes severe skin burns and eye damage. | |

| Eye Damage | H319: Causes serious eye irritation. | |

| Acute Oral Toxicity | H301: Toxic if swallowed. | |

| Respiratory Irritation | H335: May cause respiratory irritation. | |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[13]

-

Skin Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Wear a lab coat or protective suit to prevent skin contact.[14]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[11]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[12]

Conclusion

This compound is a structurally defined quaternary ammonium compound with significant potential for researchers in synthetic chemistry, materials science, and drug development. While it may be a less common member of the QAC family, its properties are underpinned by the robust and well-understood chemistry of this class. Its utility as a potential antimicrobial agent, a building block for more complex molecules, and as a highly effective phase transfer catalyst makes it a versatile tool. Adherence to strict safety protocols is mandatory when handling this compound due to its presumed irritant and corrosive properties.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13783603, this compound. Retrieved from [Link]

-

Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. Retrieved from [Link]

-

MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Development of a new antimicrobial drug based on quaternary ammonium compounds. Retrieved from [Link]

-

Wiley Online Library. (2023). Quaternary Ammonium Compounds and Their Composites in Antimicrobial Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyltripropyl ammonium chloride | 75373-66-9 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C10H24ClN | CID 13783603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl Tripropylammonium Chloride [chemicalbook.com]

- 6. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 7. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Documents [merckmillipore.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

Synthesis and purification of "Methyl tripropyl ammonium chloride" for laboratory use

An In-depth Technical Guide for the Laboratory-Scale Synthesis and Purification of Methyl Tripropyl Ammonium Chloride

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and purification of this compound (MTPAC), a quaternary ammonium salt of interest in various research and development applications. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles, explains the rationale behind procedural choices, and establishes a self-validating workflow from synthesis to analytical confirmation. It is designed for researchers, chemists, and drug development professionals who require a high-purity laboratory-scale supply of this compound. The methodology emphasizes safety, reproducibility, and high-purity outcomes, integrating field-proven insights with authoritative references.

Compound Profile and Significance

This compound is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to three propyl groups and one methyl group, with a chloride counter-ion. This structure imparts valuable properties, including potential use as a phase-transfer catalyst, an electrolyte, or a specialized surfactant in complex formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl(tripropyl)azanium chloride | [1] |

| CAS Number | 75373-66-9 | [1] |

| Molecular Formula | C₁₀H₂₄ClN | [1] |

| Molecular Weight | 193.76 g/mol | [1] |

| Canonical SMILES | CCC(CCC)CCC.[Cl-] | [1] |

The Synthetic Strategy: The Menschutkin Reaction

The synthesis of MTPAC is achieved via the quaternization of a tertiary amine, a classic S_N2 (bimolecular nucleophilic substitution) reaction known as the Menschutkin reaction.[2][3] In this process, the lone pair of electrons on the nitrogen atom of tripropylamine acts as a nucleophile, attacking the electrophilic carbon of a methylating agent, in this case, methyl chloride.[3][4]

The reaction involves the simultaneous formation of a new nitrogen-carbon bond and the breaking of the carbon-halide bond.[2][3] The choice of solvent is critical; polar aprotic solvents are preferred as they can stabilize the charged transition state, thereby increasing the reaction rate, without solvating the nucleophile to the point of reducing its reactivity.[2]

Detailed Synthesis Protocol

This section outlines the complete, step-by-step process for synthesizing MTPAC.

Reagents and Materials

Table 2: Reagents and Equipment

| Reagent / Material | Grade | Supplier Recommendation | Key Properties |

| Tripropylamine | ≥98% | Acros Organics, Sigma-Aldrich | Flammable, corrosive liquid[5] |

| Methyl Chloride | ≥99.5% | In lecture bottle or as a solution | Gas at STP; requires specialized handling[6] |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific | Polar aprotic solvent |

| Diethyl Ether | Anhydrous, ≥99% | Fisher Scientific, VWR | Non-polar solvent for precipitation |

| Equipment | |||

| High-Pressure Lab Autoclave | Parr Instruments or similar | Rated for >10 atm | |

| Magnetic Stirrer with Hotplate | |||

| Schlenk Line / Inert Gas Setup | For handling anhydrous reagents | ||

| Rotary Evaporator | For solvent removal | ||

| Büchner Funnel and Flask | For filtration |

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, butyl rubber for extended handling).[5]

-

Ventilation: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[7] Tripropylamine is corrosive to the respiratory tract, and methyl chloride is a toxic gas.[5][6]

-

Methyl Chloride Handling: Methyl chloride is a gas under ambient conditions. The reaction must be performed in a sealed, pressure-rated vessel (autoclave). Ensure the vessel is properly maintained and pressure-tested.

-

Grounding: Ground and bond all metal containers when transferring tripropylamine to prevent static discharge, as it is a flammable liquid.[5]

-

Spill Response: Have appropriate spill kits ready. For tripropylamine, use a non-combustible absorbent material.[8]

Step-by-Step Synthesis Procedure

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Charging the Reactor:

-

Under an inert atmosphere, add 143.27 g (1.0 mol) of tripropylamine to the autoclave.

-

Add 500 mL of anhydrous acetonitrile as the solvent.

-

-

Sealing and Cooling: Seal the autoclave according to the manufacturer's instructions. Cool the vessel to 0-5 °C using an ice bath. This minimizes the pressure spike upon addition of the gaseous methyl chloride.

-

Addition of Methyl Chloride:

-

Connect a lecture bottle of methyl chloride to the autoclave's inlet valve via stainless steel tubing.

-

Slowly introduce 55.5 g (1.1 mol, a 10% molar excess) of methyl chloride. The mass can be measured by placing the lecture bottle on a tared balance.

-

Rationale: A slight molar excess of the alkylating agent ensures the complete conversion of the tertiary amine.

-

-

Reaction:

-

Once the methyl chloride is added, close the inlet valve and remove the cooling bath.

-

Allow the reactor to warm to room temperature, then heat to 50-60 °C.

-

Maintain stirring and temperature for 24-48 hours. Monitor the pressure; it should remain stable after an initial increase with temperature.

-

-

Reaction Quench and Product Isolation:

-

Cool the reactor to room temperature.

-

CAUTION: Vent any excess methyl chloride pressure slowly and safely into the back of the fume hood or through a scrubbing system.

-

Open the reactor and transfer the resulting solution, which may be a clear solution or a slurry if the product has started to precipitate, to a large round-bottom flask.

-

Purification: A Strategy for High Purity

The crude product from the reaction mixture will likely contain unreacted starting materials and solvent. A robust purification strategy is essential. Recrystallization or precipitation is the most effective method for purifying quaternary ammonium salts.[9][10]

Sources

- 1. This compound | C10H24ClN | CID 13783603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. epa.gov [epa.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. TRIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

"Methyl tripropyl ammonium chloride" solubility in organic solvents and water

An In-depth Technical Guide to the Solubility of Methyl Tripropyl Ammonium Chloride

Introduction: Understanding a Versatile Quaternary Ammonium Salt

This compound (MTPAC), with the chemical formula C₁₀H₂₄ClN and CAS number 75373-66-9, is a quaternary ammonium salt that has garnered significant interest in various industrial and research applications.[1][2][3] Its molecular structure, featuring a central positively charged nitrogen atom bonded to a methyl group and three propyl groups, gives it unique properties that make it an effective phase transfer catalyst and surfactant.[2][4] For researchers, scientists, and drug development professionals, a thorough understanding of MTPAC's solubility in both aqueous and organic media is paramount. Solubility dictates its performance in multiphasic reaction systems, its utility in formulations, and its environmental fate.

This guide provides a comprehensive overview of the theoretical and practical aspects of MTPAC's solubility. It delves into the physicochemical principles governing its dissolution, offers a predicted solubility profile across a range of common solvents, and presents a detailed, self-validating experimental protocol for precise solubility determination.

Core Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. MTPAC is an ionic compound characterized by a distinct separation of charge and a combination of hydrophilic and hydrophobic moieties.

| Property | Value | Source |

| Chemical Name | Methyl(tripropyl)azanium chloride | [1] |

| CAS Number | 75373-66-9 | [2][5] |

| Molecular Formula | C₁₀H₂₄ClN | [1][3] |

| Molecular Weight | 193.76 g/mol | [1][5] |

| Appearance | Typically a white crystal or powder | [2] |

The structure consists of a quaternary ammonium cation and a chloride anion. The cation possesses a permanent positive charge on the nitrogen atom, which is independent of pH, making it a strong hydrophilic "head".[4] The three propyl chains and one methyl group constitute the organic, more hydrophobic "tail" of the molecule. This amphiphilic nature is central to its function and solubility.

Theoretical Framework for Solubility

The dissolution of this compound is governed by the interplay of intermolecular forces between the salt and the solvent molecules. The adage "like dissolves like" provides a foundational but simplified view; a deeper understanding requires considering the specific interactions at play.

Key Influencing Factors:

-

Solvent Polarity: As an ionic salt, MTPAC's primary interaction with polar solvents like water is the strong ion-dipole force. The solvent's positive and negative dipoles orient themselves around the chloride anion and the quaternary ammonium cation, respectively, leading to solvation and dissolution. This makes it exceptionally soluble in highly polar solvents.[4][6] In non-polar solvents, which lack a strong dipole, these ion-dipole interactions are not possible, resulting in very poor solubility.

-

Alkyl Chain Moiety: The three propyl groups provide a degree of lipophilicity. While not large enough to render the molecule insoluble in water, they allow for van der Waals interactions with less polar organic solvents. This dual affinity is the cornerstone of its utility as a phase transfer catalyst.[2] Generally, for quaternary ammonium salts, increasing the alkyl chain length leads to a decrease in aqueous solubility.[7]

-

Counter-ion: The chloride anion (Cl⁻) is relatively small and contributes to the salt's overall water solubility. Different counter-ions can significantly alter the solubility profile of a quaternary ammonium salt.[8]

-

Temperature: The dissolution of most solid salts in liquids is an endothermic process. Therefore, according to Le Chatelier's principle, increasing the temperature generally increases the kinetic energy of solvent molecules, enhancing their ability to break down the crystal lattice of the salt and thus increasing solubility.[9] This is particularly true for aqueous solutions.[9]

Predicted Solubility Profile of MTPAC

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Highly Soluble | Strong ion-dipole interactions and hydrogen bonding with the solvent dominate.[4][6] |

| Polar Aprotic | DMSO, Acetonitrile, DMF, Acetone | Soluble to Highly Soluble | Strong dipole-dipole and ion-dipole interactions facilitate dissolution.[7][10] |

| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Soluble | Moderate polarity allows for some solvation of the ionic compound. This solubility is critical for phase transfer catalysis. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Sparingly Soluble | Low polarity and inability to engage in strong ion-dipole interactions limit solubility.[6][10] |

| Aromatic | Toluene, Benzene | Insoluble | Non-polar nature prevents effective solvation of the ionic salt. |

| Aliphatic | Hexane, Heptane | Insoluble | Lack of polarity and dominant van der Waals forces are insufficient to overcome the salt's lattice energy. |

Disclaimer: This table represents a predicted profile. For mission-critical applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a robust experimental methodology is required. The isothermal equilibrium method is a gold-standard approach that ensures accuracy and reproducibility.

The Isothermal Equilibrium Method

This protocol is designed to be a self-validating system by ensuring that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology:

-

Apparatus Preparation: Place a jacketed glass vessel connected to a circulating water bath set to the desired experimental temperature (e.g., 25.0 °C ± 0.1 °C). Place a magnetic stir bar inside the vessel.[11]

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into the temperature-controlled vessel.

-

Solute Addition: Add an excess of this compound to the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Stir the mixture at a constant, moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for quaternary ammonium salts.

-

Phase Separation: Turn off the stirrer and allow the solid to settle completely. This can be accelerated by transferring the mixture to a centrifuge tube, maintaining the temperature, and centrifuging at high speed to pellet the excess solid.[12] This step is critical to avoid sampling suspended microcrystals.

-

Sampling: Carefully extract a known volume or mass of the clear supernatant (the saturated solution) using a pre-warmed pipette or syringe to prevent premature crystallization upon cooling.[11]

-

Quantification: Determine the mass of MTPAC in the collected sample. The most direct method is gravimetric analysis:

-

Weigh the sample of the saturated solution.

-

Gently evaporate the solvent under reduced pressure or in a drying oven set to a temperature that will not decompose the salt.

-

Weigh the remaining solid residue.

-

-

Calculation: Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

Causality and Self-Validation in the Protocol

-

Why a constant temperature bath? Solubility is highly temperature-dependent. A precise and constant temperature ensures the data is accurate and reproducible for that specific condition.[9]

-

Why add excess solute? This is the only way to guarantee that the solution has reached its maximum saturation point.

-

Why equilibrate for 24-48 hours? The dissolution process is not instantaneous. A long equilibration time ensures that the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization.[12]

-

Why is clear phase separation critical? Failure to remove all suspended solids from the sampled supernatant is the most common source of error, leading to an overestimation of solubility. Centrifugation is a highly effective method to ensure a clear solution.[12]

-

How to validate the result? Reproducibility is key. The experiment should be repeated at least three times to calculate a mean and standard deviation. For ultimate validation, equilibrium can be approached from a supersaturated state (by preparing a solution at a higher temperature and cooling it down), which should converge to the same solubility value.

Workflow for Experimental Solubility Determination

Caption: Workflow for the isothermal equilibrium method.

Applications Driven by Solubility Characteristics

The specific solubility profile of MTPAC is directly responsible for its effectiveness in key applications.

-

Phase Transfer Catalysis (PTC): In PTC, a reaction is facilitated between two reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). MTPAC, with its ability to dissolve to some extent in both phases, can transport an anionic reactant from the aqueous phase into the organic phase to react. Its moderate alkyl chain length provides sufficient lipophilicity to enter the organic phase while the ionic head maintains its affinity for the aqueous phase.[2]

-

Surfactants and Formulations: As a surfactant, MTPAC can reduce surface tension between different phases.[2] Its solubility in polar solvents is essential for creating stable formulations in products ranging from industrial cleaners to reagents in drug development, where it can help to solubilize or disperse less soluble components.

Conclusion

This compound is a quaternary ammonium salt whose utility is fundamentally dictated by its solubility. It exhibits high solubility in water and other polar solvents due to its ionic nature, and limited but functionally critical solubility in less polar organic media, enabled by its tripropyl chains. While a predicted solubility profile provides a strong guideline for solvent selection, for applications requiring high precision, such as in pharmaceutical development or process chemistry, the experimental determination of solubility via a robust, self-validating protocol like the isothermal equilibrium method is indispensable. A thorough understanding and quantification of its solubility empower researchers to fully harness the potential of this versatile compound.

References

-

Krummen, M., et al. (2002). The Solubility Parameters of Ionic Liquids. MDPI. Available at: [Link]

-

Kente Catalysts Inc. (2025). What is the effect of temperature on the performance of quaternary ammonium salts? Blog. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

Physics Forums. (2011). Quaternary ammonium compound solubility. Physics Forums. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding Methyltripropyl Ammonium Chloride's Properties and Industrial Impact. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Brennecke, J. F., & Maginn, E. J. (2001). Diffusion and Solubility Measurements in Room Temperature Ionic Liquids. Industrial & Engineering Chemistry Research, 40(1), 202-212. Available at: [Link]

-

Journal of Chemical Education. (1995). The solubility of ionic solids and molecular liquids. ProQuest. Available at: [Link]

-

Sakai, K., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13345-13353. Available at: [Link]

-

ResearchGate. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? ResearchGate. Available at: [Link]

-

LookChem. (n.d.). This compound. LookChem. Retrieved from: [Link]

-

Klumpp, C. (n.d.). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH. Available at: [Link]

-

ResearchGate. (2008). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Request PDF. Available at: [Link]

-

Grokipedia. (n.d.). Methylammonium chloride. Grokipedia. Retrieved from: [Link]

-

Solubility of Things. (n.d.). Trimethyl(methoxymethyl)ammonium chloride. Solubility of Things. Retrieved from: [Link]

-

Journal of Chemical & Engineering Data. (2000). Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br. Available at: [Link]

Sources

- 1. This compound | C10H24ClN | CID 13783603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. This compound|lookchem [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. physicsforums.com [physicsforums.com]

- 9. What is the effect of temperature on the performance of quaternary ammonium salts? - Blog [chemkente.com]

- 10. grokipedia.com [grokipedia.com]

- 11. nupeg.ufrn.br [nupeg.ufrn.br]

- 12. researchgate.net [researchgate.net]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Methyl Tripropyl Ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Methyl Tripropyl Ammonium Chloride

This compound (MTPAC) is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom covalently bonded to one methyl and three propyl groups, with a chloride counter-ion. Its molecular formula is C10H24ClN.[1] While specific applications for MTPAC are not broadly documented in readily available literature, its chemical structure suggests potential utility as a phase-transfer catalyst, surfactant, or antimicrobial agent, roles commonly filled by other QACs.[2][3] The very nature of these applications implies a high degree of chemical reactivity and biological interaction, necessitating a thorough understanding of its safety profile and handling requirements.

Hazard Identification and Risk Assessment: A Proactive Stance

Based on the toxicological profiles of analogous QACs, this compound should be treated as a hazardous substance with the potential for severe health effects.[4]

Primary Hazards:

-

Toxicity: Assumed to be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[4]

-

Corrosivity: Expected to cause severe skin burns and eye damage upon direct contact.[4]

-

Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.[4]

-

Aquatic Toxicity: Likely to be very toxic to aquatic life with long-lasting effects.[4]

The causality behind these hazards lies in the cationic nature of the QAC molecule, which can interact with negatively charged cell membranes, leading to their disruption and subsequent cell death.[2]

Summary of Potential Hazards (Based on Analogous Compounds)

| Hazard Classification | Description | Source (Analogous Compound) |

| Acute Toxicity (Oral) | Toxic if swallowed. | Methyltrioctylammonium chloride[4] |

| Skin Corrosion/Irritation | Causes severe skin burns. | Methyltrioctylammonium chloride[4] |

| Eye Damage/Irritation | Causes serious eye damage. | Methyltrioctylammonium chloride[4] |

| Reproductive Toxicity | May damage fertility or the unborn child. | Methyltrioctylammonium chloride[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs. | Methyltrioctylammonium chloride[4] |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | Methyltrioctylammonium chloride[4] |

Safe Handling and Storage: A Protocol for Prevention

A proactive and informed approach to handling and storage is paramount to ensuring laboratory safety.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for any procedure that may generate aerosols or vapors.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Storage Requirements: Maintaining Chemical Integrity

Store containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly sealed to prevent atmospheric moisture absorption.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent exposure.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[5] Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the chemical.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] A face shield should be worn in conjunction with goggles when there is a splash hazard.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Workflow for Donning and Doffing PPE

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]

-

If on Skin (or Hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[4][6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][6]

Spill Response Protocol

Caption: Step-by-step protocol for responding to a chemical spill.

Waste Disposal: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.[4] Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[4]

Conclusion: A Culture of Safety

The safe handling of potent chemicals like this compound is not merely a matter of following procedures but of cultivating a deep-seated culture of safety. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

-

National Center for Biotechnology Information. (2023, July 15). Quaternary Ammonium Compound Toxicity. StatPearls. [Link]

-

Indigo Instruments. (n.d.). Quaternary Ammonium Compound Test Strips. [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. [Link]

Sources

- 1. This compound | C10H24ClN | CID 13783603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quat Test Strips: 100, 400, 1500 & 10Kppm [indigoinstruments.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medline.com [medline.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl Tripropyl Ammonium Chloride

Introduction: Understanding the Molecule and Its Significance

Methyl tripropyl ammonium chloride, a quaternary ammonium salt (QAS), holds a significant position in various chemical and pharmaceutical applications. Its structure, featuring a central nitrogen atom bonded to a methyl group and three propyl groups with a chloride counter-ion, imparts unique properties that make it a valuable phase-transfer catalyst, electrolyte component, and antimicrobial agent. The efficacy and safety of this compound in any application are intrinsically linked to its thermal stability. An unintended decomposition can lead to loss of function, generation of hazardous byproducts, and potentially compromise the entire system, whether it be a chemical synthesis or a drug formulation.

This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will delve into the analytical techniques used to characterize its stability, explore its decomposition pathways, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for ensuring process safety, predicting shelf-life, and optimizing the performance of products containing this versatile compound.

Core Thermal Properties and Stability Analysis

The thermal stability of a compound is not a single point but rather a profile of behavior under increasing thermal stress. We primarily utilize two synergistic techniques to elucidate this profile: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary method for determining the onset of decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine phase transitions such as melting points (T_m), glass transitions (T_g), and the energetics of decomposition.[1]

While specific, publicly available TGA/DSC data for this compound is limited, we can infer its behavior from closely related quaternary ammonium salts.[2] Generally, tetraalkylammonium chlorides exhibit decomposition temperatures in the range of 160–260°C.[3] The thermal stability is influenced significantly by the structure of the cation and the nature of the anion.[4]

Table 1: Anticipated Thermal Properties of this compound

| Property | Analytical Technique | Expected Value/Range | Significance |

| Melting Point (T_m) | DSC | Data not available; likely a solid at room temperature. | Defines the transition from solid to liquid phase. |

| Onset of Decomposition (T_onset) | TGA | Estimated 170 - 250 °C | The temperature at which significant mass loss begins, indicating the start of decomposition.[5] |

| Peak Decomposition Temp. (T_peak) | TGA (DTG Curve) | Estimated 200 - 280 °C | The temperature at which the rate of mass loss is maximal. |

Decomposition Pathways: A Mechanistic Perspective

The thermal decomposition of quaternary ammonium salts like this compound is not a simple fragmentation. It primarily proceeds via two well-established competitive reaction mechanisms: Hofmann Elimination and Nucleophilic Substitution (S_{N}2) .[6] The prevalence of one pathway over the other is dictated by factors such as the steric bulk of the alkyl groups and the basicity of the counter-ion.[7]

Hofmann Elimination (E2 Pathway)

This pathway involves the abstraction of a beta-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen-bearing carbon) by a base, leading to the formation of an alkene and a tertiary amine.[8] In the case of thermal decomposition, the chloride anion can act as the base. Due to the steric hindrance of the large quaternary ammonium group, the base preferentially attacks the most accessible, least sterically hindered beta-hydrogen.[7] This is known as the "Hofmann Rule," which predicts the formation of the least substituted alkene.[9]

For this compound, the beta-hydrogens are on the propyl groups. The Hofmann elimination would, therefore, yield propene and methyl dipropyl amine.

Nucleophilic Substitution (S_{N}2 Pathway)

Alternatively, the chloride anion can act as a nucleophile, attacking one of the alpha-carbons (carbons directly bonded to the nitrogen).[6] This results in the displacement of a neutral tertiary amine. There are two potential sites for this attack: the methyl group and the propyl groups.

-

Attack at the Methyl Group: This is generally the favored S_{N}2 pathway due to the minimal steric hindrance of the methyl group. The products are methyl chloride and tripropylamine .

-

Attack at a Propyl Group: This is less favored due to greater steric hindrance. The products would be 1-chloropropane and methyl dipropyl amine .

The combination of these pathways means that upon heating, a sample of this compound can produce a mixture of gaseous products (propene, methyl chloride, 1-chloropropane) and tertiary amine byproducts. Identifying these products is crucial for understanding the complete decomposition profile and is typically achieved using hyphenated techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) or TGA-MS.[10][11]

Visualization of Decomposition Pathways

The logical flow of potential decomposition mechanisms can be visualized as follows:

Caption: Competing Hofmann and S_{N}2 decomposition pathways for this compound.

Experimental Protocols: A Practical Guide

To ensure trustworthy and reproducible data, adherence to standardized protocols is essential. The following sections detail the methodologies for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum). Ensure an even distribution of the sample at the bottom of the pan.

-

Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition, e.g., 30°C.

-

Ramp the temperature at a linear heating rate, typically 10 °C/min, up to a final temperature well above the final decomposition, e.g., 600°C.[12]

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

The onset temperature (T_onset) is determined as the intersection of the tangent drawn from the point of maximum slope on the decomposition step with the extrapolated baseline.

-

Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve corresponds to the peak decomposition temperature (T_peak) .

-

Visualization of Thermal Analysis Workflow

Caption: Standard experimental workflow for TGA and DSC analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere and Flow Rate: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low starting temperature, e.g., 0°C.

-

Ramp the temperature at a linear rate (e.g., 10 °C/min) to a temperature above the expected melting point but below the onset of decomposition determined by TGA.[1]

-

A heat-cool-heat cycle is often employed to erase the sample's prior thermal history and obtain a clear thermal signature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

An endothermic peak represents melting. The melting point (T_m) is typically taken as the onset or the peak of this endotherm.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH_f).

-

Conclusion and Implications

The thermal stability of this compound is a critical parameter governed by competing Hofmann elimination and S_{N}2 decomposition pathways. The onset of thermal degradation is anticipated to occur in the range of 170-250°C, leading to the formation of a mixture of products including propene, methyl dipropyl amine, methyl chloride, and tripropylamine. For professionals in research and drug development, this knowledge is crucial for:

-

Process Safety: Establishing maximum processing and storage temperatures to prevent thermal runaway and the generation of potentially toxic or flammable byproducts like methyl chloride.

-

Formulation Stability: Predicting the long-term stability and shelf-life of formulations containing this compound, especially in applications that may involve elevated temperatures.

-

Analytical Method Development: Understanding the decomposition products is essential for developing robust analytical methods to detect degradation in quality control settings.

By employing the standardized analytical protocols outlined in this guide, scientists can confidently characterize the thermal behavior of this compound, ensuring its safe and effective application.

References

- American Chemical Society. (n.d.). Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. The Journal of Physical Chemistry B.

- Kos, N., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Institutes of Health (NIH).

- ResearchGate. (n.d.). Differential scanning calorimetry of the neat ionic liquids (solid....

- American Chemical Society. (2012). Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies. The Journal of Physical Chemistry B.

- American Journal of Engineering Research. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium.

- National Institutes of Health. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.

- PubChem. (n.d.). This compound. National Institutes of Health.

- ResearchGate. (n.d.). DTG curves from conventional TGA of quaternary ammonium salts....

- LookChem. (n.d.). This compound.

- LibreTexts. (2021). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis.

- LibreTexts. (2015). 21.8: Quaternary Ammonium Salts: Hofmann Elimination.

- LibreTexts. (2021). 11.8: Quaternary Ammonium Salts- Hofmann Elimination.

- Wikipedia. (n.d.). Hofmann elimination.

- ResearchGate. (n.d.). Effect of the cation structure on the thermal stability of ionic liquids, quaternary ammonium tetrachloroferrates(III).

- ResearchGate. (n.d.). Decomposition of ammonium salts by quantitative TG-MS.

- University of Calgary. (n.d.). Ch22: Hofmann elimination.

- MDPI. (n.d.). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release.

- Royal Society of Chemistry. (2024). Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applications.

- American University. (2023). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography.

- Benchchem. (n.d.). Thermal Decomposition of Triethylmethylammonium Chloride: A Technical Guide.

- American Chemical Society. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research.

Sources

- 1. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03782K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. aura.american.edu [aura.american.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Whitepaper: Pioneering New Catalytic Frontiers with Methyl Tripropyl Ammonium Chloride

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Quaternary ammonium salts have long been cornerstone phase-transfer catalysts (PTCs) in organic synthesis, celebrated for their ability to unite reactants from immiscible phases.[1][2] While extensive research has focused on long-chain variants like methyl trioctyl ammonium chloride (Aliquat 336)[2][3][4][5] and the industrially prevalent methyl tributyl ammonium chloride (MTBAC),[6] this guide posits that methyl tripropyl ammonium chloride (MTPAC) represents an under-explored yet potent catalyst with unique potential. This document moves beyond established applications to chart a course for discovering novel catalytic functions for MTPAC. We will dissect its anticipated properties based on structure-activity relationships within its chemical family and propose innovative applications in areas such as specialized polymerization reactions and tailored ionic liquid design for green chemistry. This guide is intended to serve as a roadmap for researchers, providing both the theoretical framework and practical, detailed experimental protocols to unlock the full catalytic potential of this versatile molecule.

Introduction: The Untapped Potential of Symmetric, Mid-Range Quaternary Ammonium Salts

The efficacy of a quaternary ammonium salt in phase-transfer catalysis hinges on a delicate balance between its lipophilicity, which allows it to enter the organic phase, and its charge accessibility, which governs its catalytic activity.[1] Compounds with long alkyl chains, such as trioctyl, are highly soluble in organic solvents,[3] while those with shorter chains, like tributyl, offer a different balance of properties that can be advantageous in specific industrial processes.[6]

This compound (C10H24ClN)[7] occupies a unique intermediate position. Its three propyl chains suggest a moderate and symmetric lipophilicity. This structural feature is hypothesized to afford a distinct profile of solubility and interfacial behavior, potentially enabling new catalytic applications where neither highly lipophilic nor minimally lipophilic catalysts are optimal. This guide will explore these untapped possibilities, providing a scientific rationale for investigating MTPAC in next-generation catalytic systems.

Physicochemical Properties of this compound

While extensive experimental data for MTPAC is not widely published, we can infer its properties from established chemical principles and data on its analogs.

| Property | Predicted Value/Characteristic | Rationale & Comparison |

| Molecular Formula | C10H24ClN | [7] |

| Molecular Weight | 193.76 g/mol | [7] |

| Solubility | Moderately soluble in non-polar organic solvents; appreciable solubility in polar aprotic solvents and water. | The propyl chains provide sufficient lipophilicity for organic phase entry, but less than the octyl chains of Aliquat 336,[3] suggesting potentially better partitioning into semi-polar environments. |

| Thermal Stability | Expected to be stable under typical PTC conditions (up to ~150 °C). | Quaternary ammonium salts are generally thermally robust, though degradation pathways exist at higher temperatures. |

| Hygroscopicity | Likely hygroscopic, similar to other quaternary ammonium chlorides.[5] | The ionic nature of the compound promotes absorption of atmospheric moisture. |

Novel Application I: MTPAC as a Catalyst for Controlled Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) and related controlled radical polymerization techniques have revolutionized polymer synthesis. While not a direct catalyst, quaternary ammonium salts can act as powerful additives, accelerating the process and improving control over the polymer chain.

Hypothesis: The unique solubility profile of MTPAC makes it an ideal phase-transfer catalyst for halide exchange in activators regenerated by electron transfer (ARGET) ATRP of functional monomers that have limited solubility in common organic solvents.

Causality: In ARGET ATRP, a continuous regeneration of the active Cu(I) catalyst is required. This is often achieved with a reducing agent. The rate of polymerization can be finely tuned by the addition of a halide salt (e.g., a quaternary ammonium chloride), which shifts the equilibrium between the active and dormant polymer chains. MTPAC, with its balanced hydrophilicity and lipophilicity, could efficiently transport chloride ions to the copper center, which may be partially soluble in a more polar microenvironment created by the monomer, thus providing superior control over the polymerization of complex monomers like hydroxyethyl methacrylate (HEMA) or poly(ethylene glycol) methyl ether methacrylate (PEGMEMA).

Experimental Protocol: ARGET ATRP of HEMA Mediated by MTPAC

Objective: To synthesize poly(HEMA) with a controlled molecular weight and low dispersity using an MTPAC-mediated ARGET ATRP system.

Materials:

-

Monomer: 2-Hydroxyethyl methacrylate (HEMA), inhibitor removed

-

Initiator: Ethyl α-bromoisobutyrate (EBiB)

-

Catalyst: Copper(II) bromide (CuBr2)

-

Ligand: Tris(2-pyridylmethyl)amine (TPMA)

-

Reducing Agent: Tin(II) 2-ethylhexanoate (Sn(EH)2)

-

Additive: this compound (MTPAC)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

To a 50 mL Schlenk flask, add CuBr2 (X mg, 1 eq) and TPMA (Y mg, 1 eq).

-

Add MTPAC (Z mg, 2 eq).

-

Seal the flask with a rubber septum, and perform three cycles of vacuum-argon backfill.

-

Inject deoxygenated DMF (20 mL) via syringe to dissolve the catalyst complex.

-

In a separate flask, prepare a solution of HEMA (A mL, target degree of polymerization = 100) and EBiB (B mL, 1 eq relative to target polymer chains). Deoxygenate this solution by bubbling with argon for 30 minutes.

-

Inject the deoxygenated monomer/initiator solution into the catalyst solution.

-

Finally, inject the reducing agent, Sn(EH)2 (C mL, 10 eq), to initiate the polymerization.

-

Place the flask in a thermostatically controlled oil bath at 60 °C.

-

Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

-

Terminate the reaction by exposing the solution to air and diluting with THF.

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

Workflow for MTPAC-Mediated ARGET ATRP

Caption: Experimental workflow for the synthesis of poly(HEMA) via MTPAC-mediated ARGET ATRP.

Novel Application II: MTPAC as a Tunable Ionic Liquid for Biocatalysis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as green solvents for various catalytic processes, including enzymatic reactions.[8][9] The properties of an IL can be finely tuned by modifying the structure of its cation and anion.

Hypothesis: this compound can serve as a precursor for a new class of task-specific ionic liquids with moderate hydrophobicity, suitable for stabilizing enzymes in biphasic systems and enhancing the synthesis of chiral pharmaceutical intermediates.

Causality: Many enzymatic reactions, such as lipase-catalyzed esterifications, are performed in non-aqueous media to shift the reaction equilibrium towards the product. However, enzymes often denature in pure organic solvents. An IL can create a stabilizing microenvironment around the enzyme. By pairing the methyl tripropyl ammonium cation with a suitable anion (e.g., bis(trifluoromethylsulfonyl)imide, [NTf2]⁻), a new IL, [MTP][NTf2], can be synthesized. The MTPAC's mid-range alkyl chains would provide a balanced environment—hydrophobic enough to dissolve organic substrates but with sufficient interaction with the enzyme's polar surface residues to maintain its active conformation. This contrasts with highly hydrophobic ILs which might irreversibly denature the enzyme, or highly hydrophilic ILs which would be immiscible with the organic phase.

Experimental Protocol: Synthesis of a Chiral Ester using a Lipase in an MTPAC-Derived Ionic Liquid

Objective: To perform the kinetic resolution of (±)-1-phenylethanol via lipase-catalyzed transesterification in an [MTP][NTf2] ionic liquid.

Part A: Synthesis of [MTP][NTf2] Ionic Liquid

-

Dissolve this compound (MTPAC) in deionized water.

-

In a separate beaker, dissolve an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) in deionized water.

-

Slowly add the LiNTf2 solution to the MTPAC solution with vigorous stirring. A dense, water-immiscible IL phase will form.

-

Stir the biphasic mixture for 24 hours to ensure complete ion exchange.

-

Separate the IL phase using a separatory funnel.

-

Wash the IL phase repeatedly with deionized water until no chloride ions are detected in the aqueous phase (test with AgNO3).

-

Dry the IL under high vacuum at 80 °C for 48 hours to remove all traces of water.

Part B: Lipase-Catalyzed Kinetic Resolution

-

Immobilize Candida antarctica lipase B (CALB) on macroporous acrylic resin (e.g., Novozym 435).

-

To a 25 mL vial, add the synthesized [MTP][NTf2] (5 mL).

-

Add (±)-1-phenylethanol (1 mmol) and vinyl acetate (3 mmol) as the acyl donor.

-

Add the immobilized lipase (50 mg).

-

Seal the vial and place it in a shaker incubator at 45 °C and 200 rpm.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess (e.e.) of the substrate and the product.

Catalytic Cycle for Lipase in MTPAC-Derived Ionic Liquid

Caption: Proposed catalytic cycle for the kinetic resolution of (±)-1-phenylethanol using lipase stabilized in an MTPAC-derived ionic liquid.

Conclusion and Future Outlook

This compound, while overlooked, stands poised to address specific challenges in modern catalysis. Its unique, symmetric structure suggests a nuanced reactivity profile that could be highly advantageous. The proposed novel applications in controlled polymerization and as a precursor for task-specific ionic liquids in biocatalysis are just the beginning.